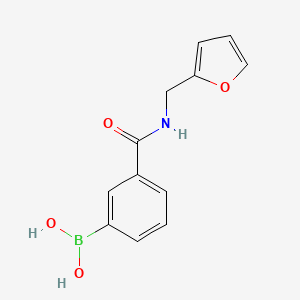

3-(Furfurylaminocarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

[3-(furan-2-ylmethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c15-12(14-8-11-5-2-6-18-11)9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRIHRGFMYXTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC2=CC=CO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393762 | |

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-27-0 | |

| Record name | 3-(Furfurylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical structure, a detailed synthesis protocol, characterization data, and explore its potential applications, particularly as an enzyme inhibitor in medicinal chemistry.

Introduction: The Versatility of Phenylboronic Acids

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). They are widely utilized in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1] Beyond their synthetic utility, the unique electronic properties of the boron atom—possessing an empty p-orbital—render them mild Lewis acids capable of forming reversible covalent bonds with diols and other nucleophiles. This characteristic has propelled their investigation into various biomedical applications, including glucose sensing and as inhibitors of key enzymes implicated in a range of diseases.[1][2]

This compound incorporates a furan ring, a common motif in medicinal chemistry known for its diverse biological activities, linked to the phenylboronic acid scaffold via a stable amide bond. This specific combination of functionalities suggests its potential as a targeted enzyme inhibitor, a hypothesis we will explore in detail.

Chemical Structure and Properties

The chemical structure of this compound combines a phenylboronic acid moiety with a furfurylamide substituent at the meta position.

Chemical Structure:

Molecular Formula: C₁₂H₁₂BNO₄

Molecular Weight: 245.04 g/mol

IUPAC Name: [3-(Furfurylaminocarbonyl)phenyl]boronic acid

CAS Number: 850567-27-0

Physical Properties:

| Property | Value | Reference |

| Melting Point | 216-220°C | |

| Appearance | White to off-white powder | |

| Storage | 2-8°C, under inert atmosphere |

Synthesis and Purification

The synthesis of this compound is achieved through a standard amide coupling reaction between 3-aminophenylboronic acid and an activated derivative of 2-furoic acid, such as 2-furoyl chloride. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-Aminophenylboronic acid

-

2-Furoyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminophenylboronic acid (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-furoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow addition of 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield this compound as a pure solid.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~10.2 ppm (s, 1H): Amide N-H proton.

-

δ ~8.0-7.2 ppm (m, 7H): Aromatic protons of the phenyl and furan rings. The furan protons will appear as distinct multiplets.

-

δ ~6.5 ppm (dd, 1H): Furan C4-H proton.

-

δ ~4.5 ppm (d, 2H): Methylene (-CH₂-) protons.

-

δ ~8.0 ppm (br s, 2H): Boronic acid -OH protons (often broad and may exchange with D₂O).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165 ppm: Amide carbonyl carbon.

-

δ ~148-110 ppm: Aromatic carbons of the phenyl and furan rings. The carbon attached to the boron atom may be broad or not observed.

-

δ ~40 ppm: Methylene (-CH₂-) carbon.

-

Infrared (IR) Spectroscopy

-

~3300 cm⁻¹: N-H stretching of the amide.

-

~3200-2500 cm⁻¹ (broad): O-H stretching of the boronic acid.

-

~1640 cm⁻¹: C=O stretching of the amide (Amide I band).

-

~1540 cm⁻¹: N-H bending of the amide (Amide II band).

-

~1350 cm⁻¹: B-O stretching.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected [M-H]⁻ at m/z 244.07 or [M+H]⁺ at m/z 246.09.

Applications in Drug Discovery: A Focus on Enzyme Inhibition

The structural features of this compound make it a compelling candidate for investigation as an enzyme inhibitor. The boronic acid moiety can act as a transition-state analog inhibitor for serine proteases and β-lactamases.

Mechanism of Enzyme Inhibition

Boronic acids are known to be reversible, competitive inhibitors of serine proteases.[3] The boron atom is attacked by the nucleophilic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of substrate hydrolysis. This effectively blocks the enzyme's catalytic activity.

Caption: Proposed mechanism of serine protease inhibition.

Potential Enzyme Targets

Based on the extensive research into phenylboronic acid derivatives as enzyme inhibitors, the following are potential targets for this compound:

-

β-Lactamases: These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. Phenylboronic acids have been shown to be potent inhibitors of class A and class C β-lactamases.[4][5][6] The furan moiety could potentially enhance binding affinity and selectivity.

-

Serine Proteases: This broad class of enzymes is involved in numerous physiological processes, and their dysregulation is implicated in diseases such as cancer, inflammation, and viral infections. Examples include chymotrypsin, thrombin, and viral proteases like the HIV-1 protease.[7][8]

-

Proteasome: The proteasome is a multi-subunit protease complex responsible for protein degradation. Boronic acid-containing drugs like bortezomib are clinically approved proteasome inhibitors for the treatment of multiple myeloma.[2]

Experimental Workflow for Enzyme Inhibition Assay

To evaluate the inhibitory potential of this compound, a standard enzyme inhibition assay can be performed.

Caption: Experimental workflow for determining enzyme inhibition.

Protocol Outline:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a corresponding chromogenic or fluorogenic substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions.

-

Assay: In a microplate, incubate the enzyme with varying concentrations of the inhibitor for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Data Acquisition: Monitor the rate of product formation over time using a microplate reader.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀). The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation for competitive inhibition.[4]

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a chemical structure that suggests significant potential in drug discovery. Its boronic acid moiety positions it as a promising candidate for the inhibition of serine proteases and β-lactamases, addressing critical needs in oncology, infectious diseases, and inflammatory disorders.

Future research should focus on the comprehensive biological evaluation of this compound against a panel of relevant enzymes to determine its inhibitory profile and selectivity. Structure-activity relationship (SAR) studies, involving modifications of both the furan and phenyl rings, could lead to the development of even more potent and selective inhibitors. Furthermore, crystallographic studies of the compound in complex with its target enzymes would provide invaluable insights into its binding mode and facilitate rational drug design efforts.

References

-

Di Fiore, A., et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Molecules, 24(19), 3538. [Link]

-

Caselli, E., et al. (2020). The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm. Frontiers in Microbiology, 11, 156. [Link]

-

Drawz, S. M., et al. (2010). Structural and kinetic characterization of a new potent AmpC beta-lactamase inhibitor: a phenylboronic acid derivative. Biochemistry, 49(16), 3436-3445. [Link]

-

Koehler, K. A., & Lienhard, G. E. (1971). Inhibition of serine proteases by arylboronic acids. Biochemistry, 10(13), 2477-2483. [Link]

-

Raines, R. T., et al. (2023). Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters, 14(2), 208-213. [Link]

-

Raines, R. T., et al. (2018). Inhibition of HIV-1 Protease with a Boronic Acid. Journal of the American Chemical Society, 140(43), 14015-14018. [Link]

-

Vale, N., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

-

Adams, J. (2004). The development of proteasome inhibitors: drug discovery and beyond. Nature Reviews Cancer, 4(5), 349-360. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 3-Formylphenylboronic acid(87199-16-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to 3-(Furfurylaminocarbonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 3-(Furfurylaminocarbonyl)phenylboronic acid, a specialized organic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule integrates three key functional components: a phenylboronic acid group, a central amide linker, and a terminal furan ring. This unique combination, particularly the phenylboronic acid moiety, makes it a prime candidate for developing advanced, stimuli-responsive systems. The boronic acid's inherent ability to form reversible covalent bonds with cis-diols is the foundation for its potential applications in glucose-responsive drug delivery vehicles for diabetes therapy, targeted cancer therapeutics, and novel biosensors. This document details the compound's physical and chemical properties, outlines a plausible synthetic pathway with experimental considerations, describes methods for its analytical characterization, and explores its promising applications.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

-

Systematic Name: (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid[1]

-

Common Synonyms: this compound, 3-(Furfurylaminocarbonyl)benzeneboronic acid, 3-{[(Fur-2-yl)methyl]carbamoyl}benzeneboronic acid[1][2]

Chemical Structure

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] and an N-furfurylbenzamide group at the meta (1,3) positions.

Physicochemical Data

The core physical and computed chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder (Typical for phenylboronic acids) | [5] |

| Melting Point | 216-220°C | [2] |

| Topological Polar Surface Area (TPSA) | 82.7 Ų | [1] |

| LogP | -0.1106 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 4 | [1] |

| Recommended Storage | Sealed, dry, 2-8°C | [1][2] |

Synthesis and Purification

Retrosynthetic Analysis & Proposed Pathway

The most direct approach involves forming the stable amide bond first, followed by the more sensitive installation of the boronic acid moiety. The retrosynthetic logic is to disconnect the C-B bond, identifying a halogenated benzamide as a key intermediate. This intermediate is formed by a standard amide coupling reaction.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Bromo-N-(furan-2-ylmethyl)benzamide (Intermediate)

-

To a stirred solution of furfurylamine (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 3-bromobenzoyl chloride (1.05 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the pure intermediate.

Step 2: Synthesis of this compound (Final Product)

-

Dissolve the intermediate amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature at -78°C. Stir for 1 hour to ensure complete lithium-halogen exchange.

-

Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature at -78°C.

-

After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0°C and carefully acidify with 2M HCl to hydrolyze the boronate ester.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the final product, typically by recrystallization from an appropriate solvent system, to yield this compound.

Causality Behind Experimental Choices

-

Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Failure to maintain strict anhydrous and inert conditions will quench the reagent and prevent the desired reaction.

-

Low Temperature (-78°C): The lithium-halogen exchange and subsequent reaction with the borate ester are highly exothermic and rapid. Low temperatures are critical to control the reaction rate, prevent side reactions (like reaction at the amide), and ensure high yields.

-

Acidic Workup: The initial product of the borate reaction is a boronate ester. Acidic hydrolysis is required to convert this ester into the final boronic acid product.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the aromatic protons on the phenyl and furan rings, a doublet for the methylene (-CH₂-) protons adjacent to the amide nitrogen, and a triplet for the amide N-H proton. The boronic acid -OH protons often appear as a broad singlet and may exchange with solvent (e.g., D₂O).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (amide), aromatic carbons, and the methylene carbon. The carbon atom directly attached to the boron (the ipso-carbon) may show a broad or weak signal.

-

¹¹B NMR Spectroscopy: This is a crucial technique for characterizing boronic acids. A single resonance peak is expected, with a chemical shift characteristic of a trigonal planar (sp²-hybridized) arylboronic acid, typically in the range of 27-31 ppm.[8][9] This technique is also invaluable for studying the compound's interaction with diols, where a significant upfield shift indicates the formation of a tetrahedral (sp³-hybridized) boronate ester.[8][9][10]

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3200-3500 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1640 cm⁻¹), and N-H bending (Amide II band, ~1550 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing an exact mass that corresponds to C₁₂H₁₂BNO₄ (calculated exact mass: 245.0863).

Stability, Storage, and Safe Handling

Chemical Stability

Arylboronic acids are generally stable solids but can undergo reversible, thermal dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, it can complicate characterization and reactivity if not controlled. The compound may also be sensitive to strong oxidizing conditions.

Recommended Storage Conditions

To ensure long-term integrity, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] It should be kept in a dry environment to prevent hydration/dehydration cycles and protected from light.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[11][12][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[11][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[11][12]

Potential Applications in Research and Drug Development

The utility of this molecule stems almost entirely from the versatile chemistry of the phenylboronic acid (PBA) group.

The Phenylboronic Acid Moiety as a Diol Receptor

The core principle behind most PBA applications is its ability to form a reversible covalent bond with molecules containing a cis-1,2- or 1,3-diol, such as sugars (e.g., glucose) and certain glycoproteins (e.g., sialic acid).[5][14][15] This interaction is pH-dependent, with binding being significantly stronger at pH values above the pKa of the boronic acid.[8]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 850567-27-0 [amp.chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. chempoint.com [chempoint.com]

- 13. carlroth.com [carlroth.com]

- 14. japsonline.com [japsonline.com]

- 15. japsonline.com [japsonline.com]

3-(Furfurylaminocarbonyl)phenylboronic acid CAS number and identifiers

An In-Depth Technical Guide: 3-(Furfurylaminocarbonyl)phenylboronic Acid

Introduction

Phenylboronic acids represent a cornerstone class of reagents in modern organic chemistry and medicinal chemistry. Their unique ability to form reversible covalent bonds with diols has positioned them as indispensable tools in the development of biosensors and sophisticated drug delivery systems.[1][2][3] Furthermore, their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl systems prevalent in pharmaceuticals.[3][4]

This guide focuses on a specific, functionalized derivative: This compound . This molecule integrates three key structural motifs:

-

The phenylboronic acid group, which dictates its reactivity in cross-coupling and its affinity for diols.

-

A robust amide linker , providing structural rigidity and hydrogen bonding capabilities.

-

A furan ring , a common heterocyclic scaffold in drug molecules that can participate in various intermolecular interactions.

The purpose of this document is to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the compound's identifiers, properties, synthesis, and key applications, grounded in established chemical principles.

Compound Identification and Core Properties

Precise identification and understanding of a compound's physical properties are critical for its successful application in research. The key identifiers and physicochemical data for this compound are summarized below.

| Identifier/Property | Value | Reference |

| CAS Number | 850567-27-0 | [5][6] |

| Molecular Formula | C₁₂H₁₂BNO₄ | [5] |

| Molecular Weight | 245.04 g/mol | [5] |

| IUPAC Name | (3-((Furan-2-ylmethyl)carbamoyl)phenyl)boronic acid | |

| Common Synonyms | 3-(Furfurylaminocarbonyl)benzeneboronic acid; 3-Borono-N-[(fur-2-yl)methyl]benzamide | [5] |

| Physical Form | Solid (predicted based on analogs) | |

| Melting Point | 216-220 °C | [5] |

| Storage Conditions | 2-8 °C, desiccated | [5] |

Proposed Synthesis and Mechanistic Rationale

The structure of this compound lends itself to a straightforward and high-yielding synthesis via standard amide coupling. This approach is favored in both academic and industrial settings due to its reliability and the wide availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic disconnection at the amide bond reveals two commercially available precursors: 3-Carboxyphenylboronic acid and furfurylamine. This strategy avoids the need to manipulate the sensitive boronic acid group under harsh conditions.

Caption: Retrosynthetic pathway for the target compound.

Experimental Protocol: Amide Coupling Synthesis

This protocol describes a robust method for synthesizing the title compound using a carbodiimide coupling agent.

Materials:

-

3-Carboxyphenylboronic acid

-

Furfurylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Carboxyphenylboronic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF. Stir the mixture at room temperature until all solids dissolve.

-

Activation: Add EDC (1.2 eq) to the solution and stir for 30 minutes at room temperature. The formation of the HOBt active ester is the critical step for efficient coupling. This intermediate is more reactive than the carboxylic acid but less prone to side reactions like racemization (if applicable) or rearrangement.

-

Amine Addition: In a separate flask, dissolve furfurylamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture, followed by the addition of DIPEA (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the HCl salt byproduct of the EDC reaction, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is fully consumed.

-

Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted HOBt and 3-carboxyphenylboronic acid.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) to yield the final product.

Caption: Workflow for amide coupling synthesis.

Key Applications in Research and Development

The unique combination of a boronic acid and a furan-containing amide makes this compound a versatile tool for several applications.

Building Block in Suzuki-Miyaura Cross-Coupling

The primary application for many phenylboronic acids is in the Suzuki-Miyaura reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. In this context, this compound serves as the organoboron nucleophile to introduce the entire substituted phenyl ring onto an aryl or vinyl halide.

Mechanism Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

This application is fundamental in drug discovery for rapidly building molecular complexity and exploring structure-activity relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 850567-27-0 [amp.chemicalbook.com]

- 6. This compound [850567-27-0] | Chemsigma [chemsigma.com]

Mechanism of action for substituted phenylboronic acids

**A Technical Guide to the

Mechanisms of Action of Substituted Phenylboronic Acids**

Introduction: The Versatile Boron-Carbon Bond in Modern Therapeutics

Phenylboronic acids (PBAs) and their derivatives represent a class of organoboron compounds that have garnered significant attention in medicinal chemistry and diagnostics.[1][2] Characterized by a phenyl ring attached to a boronic acid [-B(OH)₂] functional group, these molecules possess unique chemical properties that enable them to serve as potent therapeutic agents, versatile synthetic intermediates, and sensitive diagnostic tools.[3][4][5] Their low toxicity and the fact that they are ultimately metabolized to boric acid, a naturally occurring compound, further enhance their appeal in drug development.[4]

The cornerstone of their biological activity lies in the electron-deficient nature of the boron atom, which allows it to engage in reversible covalent interactions with electron-rich functional groups found in various biological macromolecules.[6] This guide will provide an in-depth exploration of the primary mechanisms through which substituted phenylboronic acids exert their effects, with a focus on their roles as enzyme inhibitors and carbohydrate recognition agents. We will delve into the structural basis of these interactions, the influence of phenyl ring substituents, and the experimental methodologies used to validate these mechanisms.

Core Mechanism 1: Covalent Inhibition of Serine Proteases

A prominent mechanism of action for many phenylboronic acid derivatives is the potent and often reversible inhibition of serine proteases. These enzymes, which include crucial targets like the proteasome and bacterial β-lactamases, feature a highly reactive serine residue within their active site.

The Chemistry of Inhibition: Formation of a Tetrahedral Adduct

The inhibitory action is rooted in the ability of the boronic acid's boron atom to act as a Lewis acid, readily accepting a pair of electrons from the nucleophilic hydroxyl group of the active site serine.[7] This interaction mimics the natural transition state of peptide bond hydrolysis, forming a stable, tetrahedral boronate adduct. This effectively sequesters the serine residue, blocking the enzyme's catalytic activity.[8]

The drug Bortezomib (Velcade®) , a first-in-class proteasome inhibitor approved for treating multiple myeloma, exemplifies this mechanism.[9][10] The boron atom in bortezomib binds with high affinity and specificity to the N-terminal threonine residue (which functions similarly to serine) in the chymotrypsin-like active site of the 26S proteasome.[4][11][12] This inhibition disrupts the degradation of pro-apoptotic factors, leading to programmed cell death in cancer cells.[12][13]

Similarly, Vaborbactam , a cyclic boronic acid derivative, is a β-lactamase inhibitor.[8][14] It protects β-lactam antibiotics like meropenem from degradation by serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), thereby restoring the antibiotic's efficacy against resistant bacteria.[15][16][17]

Figure 1: Covalent inhibition of a serine protease by a phenylboronic acid.

Core Mechanism 2: Reversible Boronate Ester Formation with Diols

Perhaps the most unique and widely exploited feature of phenylboronic acids is their ability to form reversible covalent bonds with molecules containing cis-1,2- or 1,3-diol functionalities.[18][19] This interaction is the basis for their use in carbohydrate sensing, drug delivery, and targeting sialic acid-rich cancer cells.[1][20][21]

The Chemistry of Diol Recognition

In aqueous solution, the trigonal planar boronic acid (sp² hybridized) exists in equilibrium with its anionic tetrahedral boronate form (sp³ hybridized). The tetrahedral form is more reactive towards diols. The reaction involves the condensation of the boronic acid with the two hydroxyl groups of the diol to form a cyclic boronate ester, releasing water in the process.[22][23] This reaction is highly dependent on pH, with optimal binding typically occurring at a pH slightly above the pKa of the boronic acid, where a significant population of the more reactive tetrahedral boronate exists.[24][25][26]

This mechanism is central to the development of glucose sensors, where the binding of glucose to a PBA-functionalized material can trigger a detectable signal, such as a change in fluorescence or hydrogel volume.[19][24][27] In cancer therapy, this principle is used to target the overexpression of sialic acids (a sugar with a diol group) on the surface of tumor cells, allowing for selective drug delivery.[1][20][28]

Figure 2: Reversible formation of a cyclic boronate ester with a cis-diol.

Factors Influencing Activity: The Role of Substituents

The electronic properties of substituents on the phenyl ring play a critical role in modulating the reactivity and binding affinity of PBAs.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or fluoro (-F) are Lewis acidic and decrease the pKa of the boronic acid. This increases the population of the reactive tetrahedral boronate anion at physiological pH, often leading to stronger binding to diols and more potent enzyme inhibition.[29]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the pKa, making the boronic acid less acidic and potentially weakening its interaction with biological targets at a given pH.

This structure-activity relationship is a key consideration in the rational design of PBA-based drugs and sensors.[30]

| Substituent | Effect on Phenyl Ring | Effect on Boronic Acid pKa | Impact on Biological Activity |

| -NO₂ | Strong Electron-Withdrawing | Decreases | Enhances binding at physiological pH |

| -F | Moderate Electron-Withdrawing | Decreases | Enhances binding at physiological pH |

| -H | Neutral (Reference) | ~8.8 | Baseline activity |

| -CH₃ | Weak Electron-Donating | Increases | May decrease binding at physiological pH |

| -OCH₃ | Strong Electron-Donating | Increases | May decrease binding at physiological pH |

Table 1: Influence of Phenyl Substituents on PBA Properties.

Experimental Validation Protocols

Validating the mechanism of action of a substituted phenylboronic acid requires a combination of biochemical and biophysical assays.

Protocol 1: Enzyme Inhibition Kinetics Assay

This protocol determines the inhibitory potency (e.g., Kᵢ or IC₅₀) of a PBA against a target enzyme, such as a serine protease.

Objective: To determine if the PBA acts as a competitive, non-competitive, or uncompetitive inhibitor.[31]

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Substituted phenylboronic acid inhibitor

-

Assay buffer (e.g., Tris-HCl or PBS at a specific pH)

-

96-well microplate

-

Microplate reader

Methodology:

-

Prepare Reagents: Create stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Perform serial dilutions of the inhibitor to create a range of concentrations.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the inhibitor. Include control wells with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes) at a controlled temperature to allow for binding.

-

Initiate Reaction: Add a fixed concentration of the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot). Transform the data using a Lineweaver-Burk plot to determine the mode of inhibition and calculate the inhibition constant (Kᵢ).[31]

Figure 3: Experimental workflow for an enzyme inhibition kinetics assay.

Protocol 2: Competitive Binding Assay for Diol Affinity

This protocol uses a fluorescent reporter dye, such as Alizarin Red S (ARS), to determine the binding affinity (association constant, Kₐ) of a PBA for a non-fluorescent diol, like glucose.[29]

Objective: To quantify the strength of the PBA-diol interaction.

Materials:

-

Substituted phenylboronic acid

-

Alizarin Red S (ARS)

-

Diol of interest (e.g., glucose, fructose)

-

Buffer at a constant pH (e.g., PBS, pH 7.4)

-

Fluorometer or fluorescence plate reader

Methodology:

-

Determine ARS Binding: First, titrate the PBA into a solution of ARS and measure the increase in fluorescence to determine the association constant for the PBA-ARS complex (Kₐ_ARS).[29] ARS fluorescence is quenched in its free form but increases upon binding to a boronic acid.[29]

-

Competitive Assay: Prepare a solution with fixed concentrations of the PBA and ARS (at concentrations that ensure significant complex formation).

-

Diol Titration: Titrate the diol of interest into the PBA-ARS solution. The diol will compete with ARS for binding to the PBA, causing a displacement of ARS and a corresponding decrease in fluorescence.

-

Data Acquisition: Record the fluorescence intensity at each diol concentration.

-

Data Analysis: Plot the change in fluorescence against the diol concentration. Use a competitive binding equation or a Benesi-Hildebrand plot to calculate the association constant (Kₐ) for the PBA-diol interaction.[27]

Conclusion and Future Perspectives

Substituted phenylboronic acids are a remarkable class of molecules whose therapeutic and diagnostic potential stems from the unique reactivity of the boron atom. Their ability to form reversible covalent bonds with key biological targets—serine/threonine residues in enzymes and cis-diols in carbohydrates—underpins their success as anticancer agents and β-lactamase inhibitors, and drives their development as next-generation glucose sensors and targeted drug delivery systems.[6][20][32][33]

Future research will continue to focus on refining the structure of PBAs to enhance their selectivity and potency for specific biological targets. The synthesis of novel derivatives with fine-tuned electronic and steric properties will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases, from bacterial infections to cancer.[34][35][36] The continued exploration of these mechanisms will further solidify the essential role of boronic acids in modern drug discovery.[3]

References

- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.

-

Bortezomib. (n.d.). Wikipedia. Retrieved from [Link]

-

VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere. Retrieved from [Link]

-

What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Bortezomib: Understanding the Mechanism of Action. (n.d.). Molecular Cancer Therapeutics. Retrieved from [Link]

-

Bortezomib. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). Theranostics. Retrieved from [Link]

-

Vaborbactam. (n.d.). PharmaCompass.com. Retrieved from [Link]

-

Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. (2020, September 21). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

-

Vaborbactam. (n.d.). Wikipedia. Retrieved from [Link]

-

Pharmacology of Vaborbactam (Vabomere); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved from [Link]

-

The Essential Role of Boronic Acids in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Elucidation of the Mechanism of the Reaction between Phenylboronic Acid and a Model Diol, Alizarin Red S. (2012, January 3). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Phenylboronic acid in targeted cancer therapy and diagnosis. (2025, March 3). PubMed. Retrieved from [Link]

-

Mechanism of interaction between glucose and phenylboronic acid (PBA) at neutral pH. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Boronic Acids in Advanced Pharmaceutical Intermediates. (2026, January 5). TeBo. Retrieved from [Link]

-

Phenylboronic acids-based diagnostic and therapeutic applications. (n.d.). PubMed. Retrieved from [Link]

-

Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Phenylboronic acid – preparation and application. (2024, January 9). Georganics. Retrieved from [Link]

-

Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. (2008, March 4). Globe Thesis. Retrieved from [Link]

-

Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018, March 12). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024, February 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. (2014, October 6). PubMed. Retrieved from [Link]

-

Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. (2018, March 12). ACS Nano - ACS Publications. Retrieved from [Link]

-

Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. (2022, January 12). National Institutes of Health. Retrieved from [Link]

-

Inhibition of Serine Proteases by Arylboronic Acids. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. Retrieved from [Link]

-

Boronic acid-based enzyme inhibitors: a review of recent progress. (n.d.). PubMed. Retrieved from [Link]

-

Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

-

Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vaborbactam - Wikipedia [en.wikipedia.org]

- 9. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bortezomib - Wikipedia [en.wikipedia.org]

- 12. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 14. Vaborbactam | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 16. journals.asm.org [journals.asm.org]

- 17. youtube.com [youtube.com]

- 18. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 19. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. japsonline.com [japsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 32. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels [mdpi.com]

- 33. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. nbinno.com [nbinno.com]

- 35. globethesis.com [globethesis.com]

- 36. mdpi.com [mdpi.com]

Furan-Containing Boronic Acids: A Technical Guide for Synthesis, Handling, and Application in Modern Drug Discovery

Abstract

The strategic fusion of the furan scaffold with the boronic acid functional group has created a class of reagents with immense value in modern organic synthesis, particularly within pharmaceutical and materials science. Furan rings are privileged structures in medicinal chemistry, present in numerous biologically active compounds and approved drugs.[1][2][3] Boronic acids, propelled by the success of Nobel Prize-winning cross-coupling reactions, serve as versatile and indispensable building blocks.[4][5] This technical guide provides researchers, chemists, and drug development professionals with an in-depth exploration of furan-containing boronic acids. We will dissect the causality behind synthetic choices, address the inherent stability challenges, and provide field-proven protocols for their successful application, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

The Strategic Value of the Furan-Boronic Acid Chimera

The Furan Moiety: A Privileged Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom.[3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a cornerstone of modern medicinal chemistry.[2] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile by altering its polarity, hydrogen bonding capacity, and metabolic stability.[1][6] Consequently, the furan scaffold is integral to a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, antiviral, and anticancer properties.[2][3]

The Boronic Acid Functional Group: More Than a Coupling Handle

Initially recognized for their utility in carbon-carbon bond formation, boronic acids have emerged as pharmacologically significant moieties in their own right.[7][8] The approval of the proteasome inhibitor Bortezomib, which contains a boronic acid warhead, catalyzed a surge of interest in this functional group.[4][7] The Lewis acidic boron atom can form reversible covalent complexes with diols or key nucleophilic residues in enzyme active sites, a property now widely exploited in drug design.[7] Furthermore, their general stability, ease of preparation, and relatively low toxicity make them ideal reagents for complex molecular construction.[5]

Synergy: The Power of Combination

The combination of a furan ring and a boronic acid creates a powerful synthetic intermediate. Furan-containing boronic acids allow for the direct, regioselective installation of this vital heterocyclic motif onto a wide range of molecular scaffolds.[6][9] This capability is paramount in drug discovery, where rapid library synthesis and structural diversification are essential for identifying and optimizing lead compounds.

Synthesis of Furan-Containing Boronic Acids

The primary challenge in synthesizing furan-containing boronic acids is the inherent instability of the furan ring under strongly acidic or basic conditions and the propensity of the C-B bond to cleave (protodeboronation).[6][9] Therefore, synthetic strategies often employ low temperatures and protective groups.

Core Synthetic Strategy: Halogen-Lithium Exchange and Borylation

A prevalent and effective method for preparing aryl and heteroaryl boronic acids is the reaction of an organolithium intermediate with a trialkyl borate ester, followed by acidic hydrolysis.[10] This approach is highly adaptable for furan systems.

To mitigate the instability of the free boronic acids, they are frequently converted in situ or isolated as more robust derivatives, such as pinacol or N-methyliminodiacetic acid (MIDA) esters.[6][11] These protecting groups shield the boronic acid from premature decomposition and can be removed under specific conditions, often during the cross-coupling reaction itself.

dot

Sources

- 1. CN107987096B - Method for synthesizing 2-aldehyde furan-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Furan-2-boronic acid pinacol ester [myskinrecipes.com]

3-(Furfurylaminocarbonyl)phenylboronic acid binding affinity for diols

An In-Depth Technical Guide to the Diol Binding Affinity of 3-(Furfurylaminocarbonyl)phenylboronic Acid

Authored by a Senior Application Scientist

Foreword: The Significance of Selective Molecular Recognition

In the landscape of molecular sensing and drug delivery, the ability of a synthetic receptor to selectively and reversibly bind to a target analyte is paramount. Phenylboronic acids (PBAs) have emerged as a singularly important class of receptors, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction is the linchpin for a vast array of technologies, from continuous glucose monitoring systems for diabetes management to sophisticated drug delivery platforms that release therapeutic payloads in response to specific saccharide concentrations.[3][4]

This guide focuses on a specific, functionalized derivative: This compound . The introduction of the furfurylaminocarbonyl group at the meta-position of the phenyl ring is not arbitrary; it is a deliberate design choice intended to modulate the electronic properties, and consequently, the pKa of the boronic acid. This modulation is critical, as the binding affinity of boronic acids to diols is exquisitely sensitive to pH.[2][5] Understanding and quantifying this binding affinity is essential for any researcher or developer seeking to harness the potential of this molecule.

This document provides a technical deep-dive into the core principles governing the interaction of this compound with diols, outlines field-proven methodologies for quantifying this binding, and offers the practical insights needed to apply these techniques effectively.

The Underlying Chemistry: Mechanism of Boronic Acid-Diol Interaction

The interaction between a boronic acid and a diol is a dynamic, pH-dependent equilibrium.[6] Boronic acids are Lewis acids that exist in a trigonal planar configuration. In aqueous solution, this neutral form is in equilibrium with an anionic, tetrahedral boronate species formed by the addition of a hydroxide ion.[7][8] It is predominantly this tetrahedral intermediate that reacts with a diol to form a stable cyclic boronate ester, releasing water in the process.[8][9]

The formation of this boronate ester complex significantly lowers the pKa of the boronic acid moiety.[9][10] This means that at a pH between the pKa of the free boronic acid and the pKa of the boronate ester, diol binding will drive the equilibrium from the neutral trigonal state to the anionic tetrahedral state.[10] This principle is fundamental to many sensing applications, as this change in charge and structure can be transduced into a measurable optical or electrochemical signal.[11]

Figure 1: The pH-dependent equilibrium of boronic acid and its reversible covalent binding to a diol to form a cyclic boronate ester.

The affinity of this interaction is governed by several factors:

-

pKa of the Boronic Acid: Electron-withdrawing substituents on the phenyl ring lower the pKa, generally leading to stronger binding at physiological pH.[12]

-

pKa and Structure of the Diol: The acidity of the diol's hydroxyl groups and their stereochemical arrangement (e.g., the dihedral angle) significantly impact binding strength.[5][12] Fructose, for instance, typically exhibits a much higher affinity for PBAs than glucose due to its favorable furanose ring structure.[13]

-

pH of the Solution: The optimal pH for binding is typically between the pKa of the boronic acid and the pKa of the diol.[8]

Quantifying Binding Affinity: Experimental Methodologies

Determining the binding constant (Ka) is crucial for comparing the efficacy of different boronic acids or their affinity for various diols. While several techniques exist, we will detail the most common and robust methods: Fluorescence Spectroscopy, UV-Visible Spectrophotometry, and Isothermal Titration Calorimetry.

Fluorescence Spectroscopy: The Alizarin Red S (ARS) Competitive Binding Assay

This is the most widely adopted method for determining the binding constants of boronic acids that are not intrinsically fluorescent.[1][5][12] The method relies on a three-component system: the boronic acid, a fluorescent catechol-containing dye (Alizarin Red S), and the diol of interest.

Principle of Operation: Alizarin Red S (ARS) is a dye whose fluorescence is largely quenched in its free form due to an excited-state proton transfer mechanism.[1][12] When ARS binds to a boronic acid, it forms a fluorescent boronate ester because the proton transfer pathway is blocked.[12] The addition of a competitive diol (e.g., glucose, fructose) will displace ARS from the boronic acid, leading to a measurable decrease in fluorescence intensity.[1][12] By titrating the diol into a solution of the pre-formed boronic acid-ARS complex, one can calculate the binding constant between the boronic acid and the diol.

Figure 2: A generalized experimental workflow for the Alizarin Red S (ARS) competitive binding assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or a suitable solvent).

-

Prepare a stock solution of Alizarin Red S (e.g., 1 mM in assay buffer).

-

Prepare a high-concentration stock solution of the diol (e.g., 1 M D-Fructose in assay buffer).

-

Prepare the assay buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4). The choice of buffer is critical, as some buffer components (like Tris) contain diols and will interfere with the assay.[6]

-

-

Determination of K_ARS (Boronic Acid-ARS Binding Constant):

-

To a constant concentration of ARS in assay buffer (e.g., 10 µM), titrate increasing concentrations of the boronic acid.

-

Measure the fluorescence intensity after each addition (e.g., λ_ex = 460 nm, λ_em = 570 nm).

-

Plot the change in fluorescence against the boronic acid concentration and fit the data to determine the association constant for ARS (K_ARS).[12]

-

-

Competitive Binding Assay (Determination of K_Diol):

-

Prepare a solution with constant concentrations of the boronic acid and ARS, chosen to ensure a significant portion (e.g., >50%) of the ARS is bound.

-

Record the initial, maximum fluorescence intensity (I_max).

-

Titrate small aliquots of the concentrated diol stock solution into the boronic acid-ARS complex solution.

-

After each addition, allow the solution to equilibrate and record the new fluorescence intensity (I).

-

Continue until the fluorescence intensity plateaus at a minimum value (I_min), corresponding to the complete displacement of ARS.

-

-

Data Analysis:

-

Plot the fluorescence intensity (I) as a function of the total diol concentration.

-

The data can be fitted to a competitive binding equation to derive the apparent boronic acid-diol association constant (K_eq).[5]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[14][15] It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[14]

Principle of Operation: A solution of the diol is titrated into a solution of the boronic acid held in the sample cell of the calorimeter. The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is plotted against the molar ratio of the reactants, yielding a binding isotherm that can be analyzed to determine the thermodynamic parameters.[16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 0.5-1 mM) in the desired buffer (e.g., PBS, pH 7.4). Degas the solution thoroughly.

-

Prepare a solution of the diol (e.g., 25-30 mM) in the exact same buffer. It is critical that the buffer is identical to avoid large heats of dilution. Degas the solution.

-

-

ITC Experiment:

-

Load the boronic acid solution into the sample cell and the diol solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

Perform an initial injection to account for dilution effects, followed by a series of injections (e.g., 20-30) to fully saturate the boronic acid.

-

-

Data Analysis:

-

Integrate the raw heat-flow data to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of diol to boronic acid.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software to extract Ka, ΔH, and n.[8]

-

UV-Visible Spectrophotometry

This method can be used if the boronic acid or a reporter molecule exhibits a change in its UV-Vis absorbance spectrum upon diol binding.[1][17] The pKa shift upon ester formation can alter the electronic structure of the phenyl ring, leading to a change in absorbance.[10]

Principle of Operation: The formation of the boronate ester can cause a shift (either blue or red) in the maximum absorbance wavelength (λ_max) of the boronic acid.[10] By monitoring the change in absorbance at a fixed wavelength while titrating a diol, one can generate a binding curve to determine the association constant.

Comparative Binding Affinity Data

To contextualize the performance of this compound, it is useful to compare its binding affinity to that of other common phenylboronic acids. The table below presents literature-derived association constants (Ka) for various boronic acids with key diols at physiological pH.

| Boronic Acid Derivative | Diol | Association Constant (Kₐ, M⁻¹) | Reference |

| Phenylboronic Acid | D-Fructose | 4370 | [13] |

| Phenylboronic Acid | D-Glucose | 110 | [13] |

| 3-Acetamidophenylboronic acid | D-Sorbitol | 1300 | [12] |

| 3-Acetamidophenylboronic acid | D-Fructose | 810 | [12] |

| 3-Acetamidophenylboronic acid* | D-Glucose | 18 | [12] |

| 4-Formylphenylboronic acid | D-Sorbitol | 4600 | [12] |

| 4-Formylphenylboronic acid | D-Fructose | 2300 | [12] |

| 4-Formylphenylboronic acid | D-Glucose | 31 | [12] |

| 5-Isoquinolinylboronic acid | D-Fructose | 1432 | [13][18] |

| 5-Isoquinolinylboronic acid | D-Glucose | 42 | [13][18] |

*Note: 3-Acetamidophenylboronic acid is presented as a structural and electronic analogue to this compound to provide a reasonable estimate of expected binding behavior.

As the data illustrates, binding affinity is highly dependent on both the diol structure (Fructose > Glucose) and the electronic nature of the substituent on the phenylboronic acid ring.

Conclusion and Outlook

The rigorous quantification of the binding affinity of this compound for diols is a critical step in the development of novel sensors and responsive biomaterials. The choice of analytical technique—be it the workhorse ARS fluorescence assay, the thermodynamically comprehensive ITC, or direct spectrophotometry—should be guided by the specific research question and available instrumentation. By understanding the fundamental mechanism of interaction and applying these robust experimental protocols, researchers can effectively characterize and optimize systems that rely on this elegant and powerful molecular recognition motif. The insights gained will undoubtedly accelerate innovation in fields ranging from clinical diagnostics to targeted therapeutics.

References

-

Gao, M., et al. (2021). Recent development of boronic acid-based fluorescent sensors. RSC Advances. Available at: [Link]

-

McNicholas, K., et al. (2011). Molecular Boronic Acid-Based Saccharide Sensors. Sensors. Available at: [Link]

-

Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

Li, P., et al. (2021). Binding mechanism between phenylboronic acid and a diol Synthesis of PPEGMA-r-PAAPBA. ResearchGate. Available at: [Link]

-

Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]

-

He, X., et al. (2012). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. Molecules. Available at: [Link]

-

Zhang, Z., et al. (2015). Recent progress in boronic acid‐based carbohydrate sensing. Chemistry – An Asian Journal. Available at: [Link]

-

Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. Available at: [Link]

-

Brooks, W. L. A., et al. (2018). Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. Available at: [Link]

-

Brooks, W. L. A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. National Institutes of Health (NIH). Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

-

Hu, X., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. Chem. Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. ResearchGate. Available at: [Link]

-

Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Available at: [Link]

-

Li, M., et al. (2008). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. National Institutes of Health (NIH). Available at: [Link]

-

Lee, J., et al. (2017). Binding process between phenylboronic acid and a diol. ResearchGate. Available at: [Link]

-

Li, H., et al. (2004). The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols. The Journal of Organic Chemistry. Available at: [Link]

-

Efremenko, Y., & Mirsky, V. M. (2022). 3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]

-

Springsteen, G., & Wang, B. (2001). A detailed examination of boronic acid-diol complexation. ResearchGate. Available at: [Link]

-

Povey, J., et al. (2001). Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics. PubMed. Available at: [Link]

-

Povey, J., et al. (2001). Making cool drugs hot: Isothermal titration calorimetry as a tool to study binding energetics. ResearchGate. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Aguirre-Díaz, L. M., et al. (2021). Boronic acid derivatives with superior diol-binding properties, synthesis, characterization, and in vivo acute toxicity test. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-Reactivity Relationships in Boronic Acid-Diol Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Making cool drugs hot: isothermal titration calorimetry as a tool to study binding energetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 3-(Furfurylaminocarbonyl)phenylboronic acid

An In-Depth Technical Guide to the Spectroscopic Profile of 3-(Furfurylaminocarbonyl)phenylboronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, a molecule of interest in drug development and materials science. As a bifunctional compound incorporating a versatile boronic acid moiety and a secondary amide linkage, its structural confirmation and purity assessment are paramount. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹¹B NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) profiles. The guide is structured to provide not only reference data but also the underlying scientific rationale for the observed spectral features, grounded in established chemical principles. Detailed, field-proven protocols for data acquisition are included to ensure researchers can reliably reproduce and validate these findings.

Molecular Structure and Functional Groups

This compound is comprised of a phenylboronic acid core connected to a furfurylamine segment via a secondary amide bond. This unique combination of functional groups dictates its chemical reactivity and is the basis for its spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative. It is important to note that arylboronic acids can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can lead to broadened peaks or the appearance of multiple species, particularly in aprotic solvents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a map of all proton environments. The expected signals are dictated by the electronic environment and proximity to other protons (spin-spin coupling).

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |

| B(OH)₂ | 8.0 - 8.5 | Broad Singlet | 2H | Protons on boron are acidic and exchangeable, leading to a broad signal. Position is highly dependent on solvent and concentration. |

| Amide N-H | 8.5 - 9.0 | Triplet | 1H | Deshielded by the adjacent carbonyl group. Couples to the methylene protons. |

| Aromatic H (ortho to -B(OH)₂) | 7.9 - 8.2 | Multiplet | 2H | Deshielded by the electron-withdrawing boronic acid and carbonyl groups. |

| Aromatic H (para to -B(OH)₂) | 7.4 - 7.6 | Triplet | 1H | Typical aromatic region, split by two ortho protons. |

| Aromatic H (ortho to -C(O)NH) | 7.9 - 8.2 | Multiplet | 1H | Deshielded by the electron-withdrawing carbonyl group. |

| Furan H (position 5) | 7.3 - 7.4 | Multiplet | 1H | Most deshielded furan proton due to proximity to the oxygen atom. |

| Furan H (position 3) | 6.2 - 6.3 | Multiplet | 1H | Shielded relative to other furan protons. |

| Furan H (position 4) | 6.3 - 6.4 | Multiplet | 1H | Appears as a characteristic doublet of doublets. |

| Methylene -CH₂- | 4.5 - 4.7 | Doublet | 2H | Adjacent to the electronegative amide nitrogen and the furan ring. Couples to the amide N-H proton. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals all unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is standard practice to simplify the spectrum to a series of singlets.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Carbonyl C=O | 165 - 168 | Typical chemical shift for a secondary amide carbonyl carbon. |

| Furan C (position 2) | 151 - 153 | Carbon adjacent to both the oxygen and the methylene group. |

| Furan C (position 5) | 142 - 144 | Deshielded due to proximity to the oxygen atom. |

| Aromatic C-B | 130 - 135 | The carbon directly attached to boron. Signal may be broad due to quadrupolar relaxation of the ¹¹B nucleus. |

| Aromatic C-C(O)NH | 134 - 137 | Deshielded by the attached carbonyl group. |

| Aromatic CHs | 128 - 135 | Range for substituted benzene ring carbons. |

| Furan CHs (positions 3, 4) | 107 - 111 | Shielded carbons of the furan ring. |

| Methylene -CH₂- | 38 - 42 | Aliphatic carbon adjacent to the amide nitrogen and furan ring. |

¹¹B NMR Spectroscopy

¹¹B NMR is essential for characterizing boron-containing compounds. The chemical shift is highly sensitive to the hybridization state and coordination number of the boron atom.[1]

| Boron Species | Hybridization | Expected δ (ppm) | Rationale |

| Arylboronic Acid | sp² | +28 to +30 | Characteristic for a trigonal planar boronic acid.[2] This is the expected form in aprotic solvents. |

| Arylboronate Ester/Anion | sp³ | +5 to +10 | Upon reaction with a diol or in basic aqueous solution, the boron becomes tetrahedral, causing a significant upfield shift.[3][4] |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. The spectrum provides a distinct fingerprint based on the bonds present in the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3500 | Strong, Broad | Boronic Acid B(OH)₂ |

| N-H Stretch | 3250 - 3350 | Medium, Sharp | Secondary Amide |

| C-H Stretch (Aromatic/Furan) | 3000 - 3100 | Medium | sp² C-H |

| C=O Stretch (Amide I) | 1640 - 1670 | Strong | Secondary Amide Carbonyl[5][6] |

| N-H Bend (Amide II) | 1530 - 1560 | Strong | Secondary Amide N-H[6][7] |

| C=C Stretch | 1450 - 1600 | Medium-Weak | Aromatic & Furan Rings |

| B-O Stretch | 1330 - 1380 | Strong | Boronic Acid[8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Molecular Weight: 259.08 g/mol

| Ion | Expected m/z | Method | Notes |

| [M+H]⁺ | 260.09 | ESI (+) | Protonated molecule, often the base peak in soft ionization. |

| [M+Na]⁺ | 282.07 | ESI (+) | Sodium adduct, common in ESI. |

| [M-H]⁻ | 258.07 | ESI (-) | Deprotonated molecule. |

| [M-H₂O+H]⁺ | 242.08 | ESI (+) | Loss of water from the boronic acid moiety. |

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted ESI(+) fragmentation pathways for the target molecule.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-